molecular formula C21H21ClN2O7S B3014107 Methyl 4-(4-chlorophenyl)-6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 931935-96-5

Methyl 4-(4-chlorophenyl)-6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B3014107
CAS RN: 931935-96-5
M. Wt: 480.92
InChI Key: MHLFWBGYEFTTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Methyl 4-(4-chlorophenyl)-6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a structurally complex molecule that is likely to have interesting chemical and physical properties, as well as potential biological activity. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs have been synthesized and studied, which can provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions and the addition of various functional groups to a tetrahydropyrimidine core. For instance, a bicyclic thiohydantoin fused to pyrrolidine compound was synthesized by cyclization of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate, yielding a product in 79% yield . This suggests that the synthesis of the compound of interest might also involve cyclization steps and the use of similar reagents or catalysts.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, FT-IR, MS, HRMS, and single-crystal X-ray diffraction . These studies have revealed details such as dihedral angles between rings, the presence of intramolecular contacts, and the formation of dimers and ribbons in the crystal lattice. For the compound of interest, similar structural analyses would likely reveal the influence of the sulfonyl and dimethoxyphenyl groups on the overall molecular conformation and crystal packing.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the ability to undergo acid dissociation, as evidenced by the determination of acid dissociation constants using potentiometric titration . The presence of multiple functional groups in the compound of interest suggests that it may also exhibit interesting acid-base properties, which could be relevant for its potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various methods. For example, the thermodynamics of a 6-(4-chlorophenyl)-1,2,3,4-tetrahydro-4-oxo-2-thioxopyrimidine derivative in dimethyl sulphoxide was investigated, revealing insights into the spontaneity of the compound's interactions with the solvent . Such studies on the compound of interest would likely focus on its solubility, stability, and interactions with solvents, which are important for its potential applications.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Sudhana and Pradeepkiran Jangampalli Adi (2019) focuses on the synthesis, characterization, and biological evaluation of dihydropyridine derivatives, highlighting their potential as potent antioxidants and metal chelating agents. These compounds are synthesized through a chemical process involving reactions with chloroformates and sulfonyl chlorides, and their biological activities are assessed through various assays. The study suggests that these derivatives could be useful in treating diseases associated with oxidative stress induced by metals (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

Chemical Transformations and Derivatives

Research on the ring expansion of chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one by Bullock et al. (1972) describes the preparation of Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its rearrangement to give methoxy- and cyano- derivatives. This study provides insight into the chemical transformations and potential applications of tetrahydropyrimidine derivatives (Bullock et al., 1972).

Molecular Docking and Structural Analysis

Another study by Al-Hourani et al. (2015) discusses the docking studies and crystal structure of tetrazole derivatives, including analysis of their interactions within the active site of enzymes. This research is crucial for understanding the molecular basis of the compound's potential biological activities and its utility in the development of new therapeutic agents (Al-Hourani et al., 2015).

Antimicrobial and Biological Activities

Akbari et al. (2008) synthesized new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, evaluating them for antimicrobial activities. Some compounds exhibited significant inhibition against bacterial and fungal growth, highlighting the potential of tetrahydropyrimidine derivatives as biological agents (Akbari et al., 2008).

Green Chemistry Approaches

Yadav et al. (2021) developed a green synthetic protocol for the one-pot four-component synthesis of pyrano pyrimidine carboxylate derivatives, including Methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo[4′,3′:5,6] pyrano[2,3-d] pyrimidine-3-carboxylate. This method emphasizes operational simplicity, high yields, and the avoidance of hazardous solvents and toxic catalysts, reflecting a shift towards more sustainable chemical synthesis practices (Yadav et al., 2021).

properties

IUPAC Name

methyl 4-(4-chlorophenyl)-6-[(3,4-dimethoxyphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O7S/c1-29-16-9-8-14(10-17(16)30-2)32(27,28)11-15-18(20(25)31-3)19(24-21(26)23-15)12-4-6-13(22)7-5-12/h4-10,19H,11H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLFWBGYEFTTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.